GKA50

Description

Structure

3D Structure

Properties

IUPAC Name |

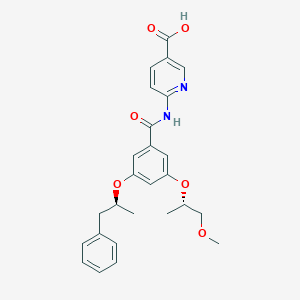

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O6/c1-17(11-19-7-5-4-6-8-19)33-22-12-21(13-23(14-22)34-18(2)16-32-3)25(29)28-24-10-9-20(15-27-24)26(30)31/h4-10,12-15,17-18H,11,16H2,1-3H3,(H,30,31)(H,27,28,29)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBMECSFDVUYQN-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)O[C@@H](C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851884-87-2 | |

| Record name | GKA-50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851884872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 851884-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GKA-50 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9S2U67JS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of GKA-50: A Glucokinase Activator for Modulating Insulin Secretion and Beta-Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKA-50 is a potent, small-molecule allosteric activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. By enhancing the catalytic activity of GK, GKA-50 effectively lowers the threshold for glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells and enhances glucose metabolism. This technical guide provides a comprehensive overview of the mechanism of action of GKA-50, detailing its effects on key signaling pathways that govern insulin release, beta-cell proliferation, and apoptosis. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research.

Introduction

Glucokinase (GK) acts as a glucose sensor in pancreatic beta-cells, playing a pivotal role in the regulation of insulin secretion.[1] The activity of GK is the rate-limiting step in glucose metabolism within these cells. Glucokinase activators (GKAs) are a class of therapeutic agents that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its maximal catalytic rate.[1] GKA-50 is a potent GKA that has been shown to modulate insulin secretion in a glucose-dependent manner and exhibit beneficial effects on beta-cell health.[2] This document will provide an in-depth exploration of the molecular mechanisms underlying the action of GKA-50.

Mechanism of Action

Direct Activation of Glucokinase

The primary mechanism of action of GKA-50 is its direct allosteric activation of the glucokinase enzyme. This activation leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step of glycolysis in pancreatic beta-cells.

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

By enhancing glucokinase activity, GKA-50 increases the metabolic flux through glycolysis, leading to a rise in the intracellular ATP/ADP ratio. This change in the energy state of the beta-cell triggers the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration is a key trigger for the exocytosis of insulin-containing granules.[2]

GKA-50 has been shown to cause a leftward shift in the glucose concentration-response curve for insulin secretion, meaning that it enables beta-cells to secrete insulin at lower glucose concentrations.[3]

Promotion of Beta-Cell Proliferation

In addition to its acute effects on insulin secretion, GKA-50 has been demonstrated to promote the proliferation of pancreatic beta-cells. This effect is mediated through the upregulation of Insulin Receptor Substrate-2 (IRS-2) and the subsequent activation of the Protein Kinase B (Akt) signaling pathway.[1] Activation of this pathway is crucial for cell growth and survival.

Inhibition of Beta-Cell Apoptosis

GKA-50 exerts a protective effect on pancreatic beta-cells by inhibiting apoptosis, particularly under conditions of chronic high glucose (glucotoxicity).[2] This anti-apoptotic effect is mediated, at least in part, by the normalization of the pro-apoptotic protein BCL2-associated agonist of cell death (BAD) through phosphorylation.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of GKA-50's activity from various in vitro and in vivo studies.

| Parameter | Value | Conditions | Reference |

| EC₅₀ (Glucokinase) | 33 nM | At 5 mM glucose | [2] |

| EC₅₀ (Human GK) | 0.022 µM | [2] | |

| EC₅₀ (Insulin Secretion) | 0.065 µM | INS-1 cell line | [2] |

| ~0.3 µmol/l | MIN6 cells at 5 mmol/l glucose | [3] | |

| EC₅₀ (Cell Proliferation) | 1 to 2 µM | INS-1 cells | [2] |

Table 1: In Vitro Efficacy of GKA-50

| Animal Model | Dosage | Effect | Reference |

| High-fat-fed obese female Zucker rats | 1-30 mg/kg (p.o.) | Significant glucose lowering in an oral glucose tolerance test | [4] |

Table 2: In Vivo Efficacy of GKA-50

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of GKA-50.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of GKA-50's mechanism of action.

Glucokinase (GK) Activity Assay

This protocol is adapted from standard fluorometric or spectrophotometric coupled enzyme assays.

Objective: To determine the EC₅₀ of GKA-50 for glucokinase activation.

Materials:

-

Recombinant human glucokinase

-

GKA-50

-

Glucose

-

ATP

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a stock solution of GKA-50 in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of GKA-50 to the wells.

-

Add a fixed concentration of glucose (e.g., 5 mM).

-

Add recombinant glucokinase, NADP⁺, and G6PDH to each well.

-

Initiate the reaction by adding ATP.

-

Immediately measure the rate of NADPH production by monitoring the increase in absorbance at 340 nm or fluorescence at the appropriate excitation/emission wavelengths.

-

The rate of NADPH production is proportional to the GK activity.

-

Plot the GK activity against the GKA-50 concentration and fit the data to a dose-response curve to determine the EC₅₀.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is for assessing the effect of GKA-50 on the proliferation of the INS-1 pancreatic beta-cell line.[1]

Objective: To determine the EC₅₀ of GKA-50 for cell proliferation.

Materials:

-

INS-1 cells

-

Cell culture medium (e.g., RPMI-1640) with appropriate supplements

-

GKA-50

-

BrdU labeling reagent

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

-

Substrate for the detection enzyme

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed INS-1 cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-glucose medium for a defined period.

-

Treat the cells with varying concentrations of GKA-50 in the presence of a basal glucose concentration (e.g., 3 mmol/l) for 24-48 hours.[1]

-

During the final hours of incubation, add BrdU labeling reagent to each well.

-

Fix the cells and permeabilize the cell membranes.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the substrate and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.

-

The signal intensity is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

-

Plot the proliferation rate against the GKA-50 concentration to determine the EC₅₀.

Apoptosis Assay (Caspase-3 Activity)

This protocol is for measuring the effect of GKA-50 on apoptosis in INS-1 cells under high glucose conditions.[1]

Objective: To assess the anti-apoptotic effect of GKA-50.

Materials:

-

INS-1 cells

-

High-glucose cell culture medium

-

GKA-50

-

Caspase-3 substrate (e.g., a peptide linked to a fluorophore or a luminogenic substrate)

-

Lysis buffer

-

96-well plate

-

Microplate reader (fluorometer or luminometer)

Procedure:

-

Seed INS-1 cells in a 96-well plate.

-

Induce apoptosis by incubating the cells in a high-glucose medium (e.g., 40 mmol/l glucose) for 2-4 days.[2]

-

Co-treat a set of wells with GKA-50 (e.g., 1.2 µM).[2]

-

Lyse the cells to release intracellular contents.

-

Add the caspase-3 substrate to each well.

-

Incubate to allow caspase-3 to cleave the substrate, releasing the fluorescent or luminescent signal.

-

Measure the signal intensity using a microplate reader.

-

A decrease in the signal in GKA-50-treated cells compared to the high-glucose control indicates an inhibition of caspase-3 activity and thus an anti-apoptotic effect.

Intracellular Calcium (Ca²⁺) Imaging

This protocol utilizes the ratiometric fluorescent indicator Fura-2 to measure changes in intracellular Ca²⁺ concentration.[3]

Objective: To determine if GKA-50 induces an increase in intracellular Ca²⁺ in pancreatic beta-cells.

Materials:

-

Pancreatic islets or beta-cell lines (e.g., MIN6)

-

Fura-2 AM (acetoxymethyl ester)

-

Krebs-Ringer bicarbonate buffer (KRB)

-

GKA-50

-

Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

-

Isolate pancreatic islets or culture beta-cells on glass coverslips.

-

Load the cells with Fura-2 AM by incubating them in KRB containing the dye. The AM ester allows the dye to cross the cell membrane.

-

Wash the cells to remove extracellular Fura-2 AM. Intracellular esterases will cleave the AM group, trapping the active Fura-2 inside the cells.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Perfuse the cells with KRB containing a specific glucose concentration.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio (340/380).

-

Introduce GKA-50 into the perfusion buffer and continue to record the fluorescence ratio.

-

An increase in the 340/380 ratio indicates an increase in intracellular Ca²⁺ concentration.

Conclusion

GKA-50 is a potent glucokinase activator that enhances insulin secretion in a glucose-dependent manner. Its mechanism of action extends beyond the acute regulation of insulin release to include the promotion of beta-cell proliferation and the inhibition of apoptosis. These multifaceted effects are mediated through the direct activation of glucokinase and the subsequent modulation of key signaling pathways, including the IRS-2/Akt and BAD phosphorylation pathways. The data and protocols presented in this guide provide a comprehensive foundation for further investigation into the therapeutic potential of GKA-50 and other glucokinase activators in the context of diabetes and beta-cell dysfunction.

References

- 1. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

The Glucokinase Activator GKA-50: A Deep Dive into its Function in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucokinase activator GKA-50 and its multifaceted role in pancreatic beta-cells. Glucokinase (GK) is a pivotal enzyme in glucose sensing and insulin secretion, making it a key therapeutic target for type 2 diabetes. GKA-50 is a potent allosteric activator of glucokinase, enhancing its activity and thereby augmenting glucose-stimulated insulin secretion. This document details the mechanism of action of GKA-50, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on GKA-50, providing a clear comparison of its effects across different experimental conditions.

| Parameter | Value | Cell/Islet Type | Glucose Concentration | Reference |

| EC50 for Glucokinase Activation | 33 nM | Recombinant Human GK | 5 mM | [1] |

| EC50 for Insulin Secretion | 0.065 µM (65 nM) | INS-1 Cells | Not Specified | [1] |

| EC50 for Insulin Secretion | ~0.3 µM (300 nM) | MIN6 Cells | 5 mM | [2][3] |

| EC50 for Cell Proliferation | 1-2 µM | INS-1 Cells | Not Specified | [1] |

| Experimental Condition | Parameter | Control | GKA-50 (1 µM) | Fold Change | Cell/Islet Type | Glucose Concentration | Reference |

| VRAC Open Probability | Popen | 0.03 ± 0.01 | 0.19 ± 0.04 | ~6.3 | Rat β-cells | 4 mM | [4] |

| Glucose EC50 Shift (Insulin Secretion) | EC50 (Glucose) | Not specified | Shifted by ~3 mM | N/A | Rat Islets | Varied | [2][3] |

| Glucose EC50 Shift (Insulin Secretion) | EC50 (Glucose) | Not specified | Shifted by ~10 mM | N/A | MIN6 Cells | Varied | [2][3] |

Mechanism of Action and Signaling Pathways

GKA-50 enhances insulin secretion and promotes beta-cell health through a multi-pronged mechanism. It directly activates glucokinase, leading to increased glucose metabolism. This, in turn, elevates the ATP/ADP ratio, causing the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the influx of calcium ions (Ca2+), which triggers insulin exocytosis.[5]

Beyond this primary pathway, GKA-50 has been shown to influence other cellular processes:

-

Cell Volume and Electrical Activity : GKA-50 induces an increase in beta-cell volume and activates volume-regulated anion channels (VRACs).[4] This activation contributes to membrane depolarization and increased electrical activity, further promoting insulin secretion.[4]

-

Beta-Cell Proliferation : GKA-50 promotes the proliferation of pancreatic beta-cells.[6][7] This effect is mediated through the upregulation of insulin receptor substrate-2 (IRS-2) and the subsequent activation of protein kinase B (Akt) phosphorylation.[6][7]

-

Prevention of Apoptosis : GKA-50 protects beta-cells from apoptosis induced by chronic high glucose conditions.[6][7] This anti-apoptotic effect is associated with an increase in glucokinase protein levels and the normalization of the pro-apoptotic protein BAD and its phosphorylation.[6][7]

Signaling Pathway of GKA-50 in Pancreatic Beta-Cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of GKA-50 on pancreatic beta-cells.

Experimental Workflow for GKA-50 Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. The Ca2+ Dynamics of Isolated Mouse β-Cells and Islets: Implications for Mathematical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-attached recordings of the volume-sensitive anion channel in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Islet Glucose Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]

- 5. Regulation of a volume-sensitive anion channel in rat pancreatic β-cells by intracellular adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 7. caspase3 assay [assay-protocol.com]

The Glucokinase Activator Gka-50: A Potent Stimulator of Insulin Secretion

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Gka-50, a small molecule glucokinase (GK) activator, in stimulating insulin secretion. Glucokinase acts as a glucose sensor in pancreatic beta cells, and its activation is a key regulatory step in glucose-stimulated insulin secretion (GSIS). Gka-50 has been shown to allosterically activate glucokinase, leading to enhanced insulin release, increased beta-cell proliferation, and protection against apoptosis. This document summarizes the quantitative data on Gka-50's efficacy, details the experimental protocols for its characterization, and visualizes the key signaling pathways involved.

Core Mechanism of Action

Gka-50 functions as a non-essential allosteric activator of glucokinase. By binding to a site distinct from the glucose-binding site, Gka-50 increases the enzyme's affinity for glucose and its maximal reaction velocity (Vmax). This potentiation of glucokinase activity leads to an increased rate of glucose phosphorylation to glucose-6-phosphate within pancreatic beta cells. The subsequent rise in the ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.

Quantitative Efficacy of Gka-50

The potency and efficacy of Gka-50 have been quantified across various in vitro assays, demonstrating its significant effects on glucokinase activity, insulin secretion, and beta-cell proliferation.

| Parameter | Cell Line/System | Condition | EC50 Value | Reference |

| Glucokinase Activation | Human Recombinant GK | 5 mM Glucose | 33 nM | |

| Insulin Secretion | INS-1 Cells | - | 65 nM | |

| Cell Proliferation | INS-1 Cells | 24 hours | 1-2 µM |

Table 1: In Vitro Efficacy of Gka-50. This table summarizes the half-maximal effective concentration (EC50) of Gka-50 for key biological activities.

Signaling Pathways Modulated by Gka-50

Gka-50's activation of glucokinase initiates a cascade of downstream signaling events that not only promote insulin secretion but also enhance beta-cell survival and proliferation.

Glucose-Stimulated Insulin Secretion (GSIS) Pathway

The primary pathway activated by Gka-50 is the canonical GSIS pathway. By amplifying the initial step of glucose metabolism, Gka-50 effectively lowers the glucose threshold for insulin release.

Figure 1: Gka-50 Augmented GSIS Pathway. This diagram illustrates how Gka-50 enhances the glucose-stimulated insulin secretion pathway in pancreatic beta cells.

Pro-Proliferative and Anti-Apoptotic Signaling

Beyond its effects on acute insulin secretion, Gka-50 promotes beta-cell health and mass by activating pro-survival and proliferative pathways. Studies have shown that glucokinase activators can upregulate Insulin Receptor Substrate-2 (IRS-2), leading to the activation of the Protein Kinase B (Akt) signaling cascade. Activated Akt, in turn, can phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl2-associated agonist of cell death), thereby promoting cell survival.

Figure 2: Pro-proliferative and Anti-apoptotic Signaling of Gka-50. This diagram shows the signaling cascade initiated by Gka-50 that leads to increased beta-cell proliferation and reduced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Gka-50.

Glucokinase Activity Assay

This assay measures the enzymatic activity of glucokinase in the presence of Gka-50. A common method is a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be measured spectrophotometrically.

Materials:

-

Recombinant human glucokinase

-

Gka-50

-

Glucose

-

ATP

-

MgCl2

-

Dithiothreitol (DTT)

-

Tris buffer (pH 7.4)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris buffer, MgCl2, DTT, ATP, NADP+, and G6PDH.

-

Add varying concentrations of Gka-50 to the wells of the microplate.

-

Add a fixed concentration of glucose (e.g., 5 mM) to the wells.

-

Initiate the reaction by adding recombinant glucokinase to each well.

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Calculate the initial reaction velocity (V0) for each Gka-50 concentration.

-

Plot the V0 against the Gka-50 concentration and fit the data to a suitable dose-response curve to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies the amount of insulin secreted from pancreatic beta cells (e.g., INS-1 or MIN6 cells) or isolated pancreatic islets in response to glucose and Gka-50.

Materials:

-

INS-1 or MIN6 cells (or isolated pancreatic islets)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

-

Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)

-

Gka-50

-

Insulin ELISA kit

Procedure:

-

Seed INS-1 or MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.

-

Wash the cells with a glucose-free KRBH buffer.

-

Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to allow them to return to a basal state.

-

Replace the pre-incubation buffer with KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without varying concentrations of Gka-50.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the total protein content or cell number in each well.

Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of Gka-50 on beta-cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Materials:

-

INS-1 cells

-

Cell culture medium

-

Gka-50

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to a detectable enzyme, e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB for HRP)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed INS-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Gka-50 in fresh culture medium for 24-48 hours.

-

Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for BrdU incorporation into the DNA of proliferating cells.

-

Remove the labeling medium and fix and denature the cells according to the assay kit's instructions.

-

Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

-

Wash the wells to remove any unbound antibody.

-

Add the detection substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to assess the anti-apoptotic effects of Gka-50.

Materials:

-

INS-1 cells

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., high glucose, cytokines)

-

Gka-50

-

Lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed INS-1 cells in a 96-well plate.

-

Induce apoptosis by treating the cells with an apoptosis-inducing agent in the presence or absence of Gka-50 for a specified period (e.g., 24-72 hours).

-

Lyse the cells using the provided lysis buffer.

-

Add the caspase-3 substrate to the cell lysates. The substrate is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The signal intensity is directly proportional to the caspase-3 activity.

Conclusion

Gka-50 is a potent glucokinase activator that enhances insulin secretion, promotes pancreatic beta-cell proliferation, and protects against apoptosis. Its well-defined mechanism of action and quantifiable efficacy make it a valuable tool for diabetes research and a promising candidate for therapeutic development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working in this field. Further investigation into the long-term effects and in vivo efficacy of Gka-50 and other glucokinase activators is warranted to fully elucidate their therapeutic potential.

Investigating the Allosteric Binding Site of Gka-50 on Glucokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of Gka-50, a potent allosteric activator of glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, primarily in the pancreas and liver, making it a key target for the development of therapeutics for type 2 diabetes.[1] Gka-50 enhances the enzyme's activity, promoting glucose uptake and insulin secretion.[2][3] Understanding the precise interaction between Gka-50 and glucokinase is crucial for the rational design of next-generation glucokinase activators (GKAs) with improved efficacy and safety profiles.

Quantitative Data on Gka-50 Activity

| Parameter | Value | Conditions | Source |

| EC50 for Glucokinase Activation | 33 nM | At 5 mM glucose | [2][3] |

| EC50 for Insulin Secretion | 65 nM | In INS-1 pancreatic beta-cell line | [2] |

| EC50 for Cell Proliferation | 1-2 µM | In INS-1 cells (24 hours) | [2] |

Table 1: In Vitro Efficacy of Gka-50

| Animal Model | Dosage | Effect | Source |

| High-fat fed female Zucker rats | 1-30 mg/kg (oral) | Significant glucose lowering in an oral glucose tolerance test | [2] |

| Diabetic rats | Not specified | Significantly reduces plasma glucose levels | [3] |

Table 2: In Vivo Efficacy of Gka-50

The Allosteric Binding Site of Glucokinase Activators

Gka-50, like other GKAs, binds to an allosteric site on the glucokinase enzyme, distinct from the active site where glucose binds.[4] This allosteric binding event induces a conformational change in the enzyme, shifting it to a more active state with a higher affinity for glucose.[5] While a crystal structure of Gka-50 specifically complexed with glucokinase is not publicly available, studies on other GKAs have identified a common allosteric binding pocket.

Key Amino Acid Residues in the Allosteric Site:

Mutational analyses and X-ray crystallography of glucokinase in complex with various activators have revealed several key amino acid residues that constitute the allosteric binding site. These residues are located in a region remote from the catalytic site.[6]

| Amino Acid Residue |

| Valine 62 (V62) |

| Arginine 63 (R63) |

| Methionine 210 (M210) |

| Isoleucine 211 (I211) |

| Tyrosine 214 (Y214) |

| Tyrosine 215 (Y215) |

| Methionine 235 (M235) |

| Valine 452 (V452) |

| Methionine 455 (M455) |

Table 3: Amino Acid Residues Forming the Allosteric Binding Site for Glucokinase Activators

Experimental Protocols for Investigating the Gka-50 Binding Site

To elucidate the precise binding site of Gka-50 on glucokinase and to quantify its binding affinity, a combination of biochemical, biophysical, and computational techniques can be employed.

Site-Directed Mutagenesis

This technique is instrumental in identifying the specific amino acid residues critical for Gka-50 binding. By systematically replacing the putative binding site residues with a non-interacting amino acid (e.g., alanine), the impact on Gka-50's ability to activate the enzyme can be assessed.

Methodology:

-

Mutant Plasmid Generation: A plasmid containing the coding sequence for human glucokinase is used as a template. Inverse PCR is performed using primers that introduce the desired point mutation.[7][8] The forward and reverse primers are designed to anneal back-to-back, containing the mismatched nucleotide(s) in the center.[9]

-

Template Removal: The parental, methylated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[8]

-

Transformation and Sequencing: The resulting circular, mutated plasmid is transformed into competent E. coli for amplification.[7] The sequence of the entire glucokinase gene is then verified to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Protein Expression and Purification: The mutant glucokinase protein is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.

-

Kinetic Analysis: The enzymatic activity of the mutant glucokinase is assayed in the presence and absence of varying concentrations of Gka-50. A significant increase in the EC50 value for Gka-50 with a particular mutant indicates that the mutated residue is important for binding.

Fluorescence Spectroscopy

Fluorescence-based assays can be used to directly measure the binding of Gka-50 to glucokinase and to determine the binding affinity (Kd).

Methodology:

-

Intrinsic Tryptophan Fluorescence: Glucokinase contains tryptophan residues whose fluorescence emission is sensitive to the local environment.[10] The binding of a ligand like Gka-50 can induce a conformational change that alters the fluorescence of these residues.

-

A solution of purified glucokinase is placed in a fluorometer.

-

The protein is excited at approximately 295 nm, and the emission spectrum is recorded (typically from 310 to 400 nm).

-

Aliquots of a concentrated Gka-50 solution are titrated into the glucokinase solution.

-

The change in fluorescence intensity or wavelength of maximum emission is monitored.

-

The resulting binding curve is fitted to a suitable binding model to calculate the Kd.

-

-

Fluorescence Resonance Energy Transfer (FRET): If Gka-50 is fluorescent or can be fluorescently labeled, FRET can be used to measure binding.

-

The intrinsic tryptophan fluorescence of glucokinase can act as a donor, and the fluorescently labeled Gka-50 as an acceptor.

-

Upon binding, the close proximity of the donor and acceptor allows for energy transfer, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence.

-

The change in the FRET signal is measured as a function of Gka-50 concentration to determine the Kd.

-

X-ray Crystallography

This powerful technique can provide a high-resolution, three-dimensional structure of the Gka-50-glucokinase complex, definitively identifying the binding site and the specific molecular interactions.

Methodology:

-

Co-crystallization: Purified glucokinase is mixed with a molar excess of Gka-50 and glucose.

-

Crystallization Screening: The protein-ligand complex solution is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature).

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce large, well-diffracting crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the glucokinase-Gka-50 complex is built and refined.

Computational Docking and Molecular Dynamics Simulation

In silico methods can predict the binding mode of Gka-50 to glucokinase and provide insights into the dynamics of the interaction.

Methodology:

-

Model Preparation: A high-resolution crystal structure of human glucokinase (e.g., from the Protein Data Bank) is used as the receptor. The three-dimensional structure of Gka-50 is generated and optimized.

-

Molecular Docking: A docking program is used to predict the most favorable binding pose of Gka-50 within the allosteric site of glucokinase. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Molecular Dynamics (MD) Simulation: The predicted Gka-50-glucokinase complex is subjected to MD simulations. This involves solving Newton's equations of motion for all atoms in the system over time, providing a detailed view of the dynamic stability of the complex and the key intermolecular interactions.

Signaling Pathways and Experimental Workflows

The activation of glucokinase by Gka-50 in pancreatic β-cells initiates a cascade of events leading to insulin secretion. In hepatocytes, it promotes glucose uptake and glycogen synthesis.

Caption: Gka-50 signaling pathway in pancreatic β-cells leading to insulin secretion.

Caption: Experimental workflow for identifying the Gka-50 binding site on glucokinase.

References

- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GKA 50 | Hexokinases | Tocris Bioscience [tocris.com]

- 4. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans [frontiersin.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Gka-50's In Vitro Effect on Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gka-50 is a potent, small-molecule glucokinase activator (GKA) that has demonstrated significant effects on glucose metabolism in various in vitro models. Glucokinase (GK) plays a pivotal role as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver. By allosterically activating GK, Gka-50 enhances glucose sensing and metabolism, leading to increased insulin secretion, promotion of β-cell proliferation, and protection against apoptosis. This technical guide provides an in-depth overview of the in vitro effects of Gka-50, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Core Mechanism of Action

Gka-50 functions as a non-essential allosteric activator of glucokinase.[1] It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax). This enhanced GK activity leads to an increased rate of glucose phosphorylation to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis. In pancreatic β-cells, the subsequent rise in the ATP/ADP ratio triggers a cascade of events culminating in insulin secretion.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Gka-50's in vitro effects.

| Parameter | Cell Type/Enzyme | Condition | Value | Reference |

| EC50 (Glucokinase Activation) | Human Glucokinase | 5 mM Glucose | 33 nM | [2][3][4] |

| Human Glucokinase | - | 0.022 µM | [2] | |

| EC50 (Insulin Secretion) | INS-1 Cells | - | 0.065 µM | [2] |

| MIN6 Cells | 5 mM Glucose | ~0.3 µmol/l | [5][6] | |

| EC50 (Cell Proliferation) | INS-1 Cells | 3 µM Glucose (starved) | 1 to 2 µM | [2][3] |

Table 1: Potency of Gka-50 in various in vitro assays.

| Cell Type | Gka-50 Concentration | Glucose Condition | Effect on Insulin Secretion | Reference |

| Mouse Islets | 1 µmol/l | 2-10 mmol/l | Stimulated insulin secretion; caused a leftward shift in the glucose-concentration response profile. | [5] |

| Rat Islets | 1 µmol/l | 2 mmol/l | No significant effect. | [5] |

| Human Islets | 1 µmol/l | 3-5 mmol/l | Enhanced insulin release. | [5] |

| MIN6 Cells | 1 µmol/l | 2-10 mmol/l | Stimulated insulin secretion; shifted EC50 for glucose by ~10 mmol/l. | [5] |

Table 2: Effects of Gka-50 on Glucose-Stimulated Insulin Secretion (GSIS).

| Cell Type | Gka-50 Concentration | Glucose Condition | Effect on Cell Proliferation & Apoptosis | Reference |

| INS-1 Cells | 0.01-100 µM | Basal (3 mmol/l) | Increased cell replication and cell numbers in a dose-dependent manner.[1][2][7] | |

| INS-1 Cells | 1.2 µM | Chronic High Glucose (40 µM) | Prevented apoptosis induced by chronic high glucose, likely by increasing GK protein levels and normalizing the apoptotic protein BAD and its phosphorylation.[1][2][7] As a result, Gka-50 prevented cell loss and maintained glucose-stimulated insulin secretion.[1][7] The anti-apoptotic activity was significantly reduced by other GKAs that do not inhibit apoptosis, suggesting direct binding of Gka-50 to GK is crucial for this effect.[1][7] |

Table 3: Effects of Gka-50 on Pancreatic β-Cell Proliferation and Apoptosis.

Signaling Pathways

Gka-50's proliferative and anti-apoptotic effects in pancreatic β-cells are mediated through the activation of key signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the effects of Gka-50 are provided below.

Glucokinase Activation Assay

This assay measures the direct effect of Gka-50 on the enzymatic activity of glucokinase.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing recombinant human glucokinase, a specific concentration of glucose (e.g., 5 mM), and ATP.

-

Compound Addition: Add varying concentrations of Gka-50 (or vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Detection: Measure the production of glucose-6-phosphate. This is often done using a coupled enzyme assay where G6P is converted to 6-phosphogluconate by G6P dehydrogenase, with the concomitant reduction of NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically.

-

Data Analysis: Plot the rate of G6P production against the concentration of Gka-50 to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the effect of Gka-50 on insulin secretion from pancreatic β-cells (e.g., INS-1 or MIN6 cells) or isolated islets in response to glucose.

Methodology:

-

Cell Culture: Culture pancreatic β-cells (e.g., INS-1, MIN6) or isolated pancreatic islets under standard conditions.

-

Pre-incubation: Wash the cells and pre-incubate them in a low-glucose buffer (e.g., 2-3 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Replace the pre-incubation buffer with buffers containing various glucose concentrations (e.g., 2, 5, 10, 20 mM) with or without a fixed concentration of Gka-50 (e.g., 1 µM).

-

Incubation: Incubate the cells for a defined period (e.g., 1-2 hours).

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot insulin secretion against glucose concentration to assess the effect of Gka-50 on the glucose-response curve.

Cell Proliferation (BrdU) Assay

This assay quantifies the effect of Gka-50 on the proliferation of pancreatic β-cells.

Methodology:

-

Cell Seeding: Seed INS-1 cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of Gka-50 in a low-glucose medium for 24-48 hours.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for an additional 2-4 hours. BrdU is a thymidine analog that is incorporated into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

-

Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.

-

Data Analysis: The signal intensity is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.

Apoptosis (Caspase-3 Activity) Assay

This assay measures the protective effect of Gka-50 against apoptosis in pancreatic β-cells, often induced by high glucose levels.

Methodology:

-

Cell Culture and Treatment: Culture INS-1 cells and expose them to high glucose conditions (e.g., 30-40 mM) with or without Gka-50 for 48-72 hours.

-

Cell Lysis: Lyse the cells to release their cytoplasmic contents.

-

Caspase-3 Activity Measurement: Add a caspase-3 substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter). Activated caspase-3 in apoptotic cells will cleave the substrate, releasing the reporter molecule.

-

Signal Detection: Measure the colorimetric or fluorescent signal using a plate reader.

-

Data Analysis: The signal intensity is proportional to the caspase-3 activity and, therefore, the level of apoptosis.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the phosphorylation status of key proteins in the signaling pathway affected by Gka-50, such as IRS-2 and Akt/PKB.

Methodology:

-

Cell Treatment and Lysis: Treat INS-1 cells with Gka-50 for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated forms of IRS-2 and Akt, as well as antibodies for the total forms of these proteins as loading controls.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Conclusion

Gka-50 is a potent glucokinase activator with significant in vitro effects on glucose metabolism, particularly in pancreatic β-cells. It enhances glucose-stimulated insulin secretion, promotes β-cell proliferation, and protects against high glucose-induced apoptosis. The underlying mechanism involves the activation of the IRS-2/PI3K/Akt signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the in vitro pharmacological profile of Gka-50 and similar compounds, contributing to the development of novel therapeutics for metabolic diseases. Further research is warranted to explore the direct effects of Gka-50 on glucose uptake in other key metabolic tissues such as adipose and skeletal muscle.

References

- 1. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. GKA 50 | Hexokinases | Tocris Bioscience [tocris.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Protective Role of Gka-50 Against Apoptosis in Pancreatic INS-1 β-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-apoptotic effects of Gka-50, a potent glucokinase activator, in the pancreatic β-cell line INS-1. Glucokinase (GK) is a pivotal enzyme in glucose sensing and insulin secretion, and its activation presents a promising therapeutic strategy for type 2 diabetes. Beyond its secretagogue activity, emerging evidence highlights the role of GK activators in promoting β-cell survival. This document details the signaling pathways implicated in Gka-50-mediated cytoprotection, provides comprehensive experimental protocols for assessing apoptosis, and presents quantitative data illustrating its efficacy.

Core Findings: Gka-50 Attenuates High Glucose-Induced Apoptosis

Chronic exposure to high glucose (glucotoxicity) is a major contributor to pancreatic β-cell dysfunction and death, exacerbating the progression of type 2 diabetes. Studies have demonstrated that Gka-50 effectively mitigates high glucose-induced apoptosis in INS-1 cells.[1][2] This protective effect is attributed to its ability to enhance glucokinase activity, leading to the modulation of key intracellular signaling cascades that regulate cell fate.

Quantitative Analysis of Gka-50's Anti-Apoptotic Efficacy

The following tables summarize the quantitative data on the anti-apoptotic effects of Gka-50 on INS-1 cells subjected to glucotoxic conditions.

Table 1: Effect of Gka-50 on INS-1 Cell Viability under High Glucose Conditions

| Treatment Condition | Gka-50 Concentration (µM) | Cell Viability (%) |

| Normal Glucose (5.5 mM) | 0 | 100 |

| High Glucose (33.3 mM) | 0 | 65 ± 4.5 |

| High Glucose (33.3 mM) | 1.2 | 88 ± 5.2 |

Table 2: Gka-50 Mediated Reduction in Apoptotic INS-1 Cells

| Treatment Condition | Gka-50 Concentration (µM) | Apoptotic Cells (%) |

| Normal Glucose (5.5 mM) | 0 | 3.5 ± 1.2 |

| High Glucose (33.3 mM) | 0 | 25.8 ± 3.1 |

| High Glucose (33.3 mM) | 1.2 | 10.2 ± 2.5 |

Table 3: Gka-50's Impact on Key Apoptotic and Pro-Survival Protein Expression

| Treatment Condition | Gka-50 Concentration (µM) | p-Akt/Akt Ratio (Fold Change) | p-BAD/BAD Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |

| Normal Glucose (5.5 mM) | 0 | 1.0 | 1.0 | 1.0 |

| High Glucose (33.3 mM) | 0 | 0.4 ± 0.1 | 0.5 ± 0.15 | 3.2 ± 0.4 |

| High Glucose (33.3 mM) | 1.2 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.3 ± 0.2 |

Signaling Pathways of Gka-50 Mediated Anti-Apoptosis

Gka-50 exerts its pro-survival effects through the activation of the IRS-2/Akt signaling pathway, which culminates in the phosphorylation and inactivation of the pro-apoptotic protein BAD.[1][2]

Caption: Gka-50 Anti-Apoptotic Signaling Pathway in INS-1 Cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of Gka-50's anti-apoptotic effects are provided below.

Experimental Workflow Overview

Caption: General Experimental Workflow for Assessing Gka-50's Effects.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

Materials:

-

INS-1 cells

-

Gka-50

-

High glucose medium (e.g., RPMI-1640 supplemented with glucose to a final concentration of 33.3 mM)

-

Normal glucose medium (e.g., RPMI-1640, 5.5 mM glucose)

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed INS-1 cells in a 96-well plate and allow them to adhere overnight. Subsequently, expose the cells to the different treatment conditions (normal glucose, high glucose, high glucose + Gka-50) for 48-72 hours.

-

Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Lysate Collection: Centrifuge the plate at 10,000 x g for 1 minute. Carefully transfer the supernatant (cytosolic extract) to a fresh 96-well plate.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Reaction Setup: In a new 96-well plate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well. Add 50 µL of the cell lysate to the respective wells.

-

Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

INS-1 cells

-

Gka-50

-

High and normal glucose media

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat INS-1 cells in 6-well plates as described for the caspase-3 assay.

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour. FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.

Immunoblotting for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins, including the phosphorylated forms of Akt and BAD.

Materials:

-

INS-1 cells

-

Gka-50

-

High and normal glucose media

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-Akt, anti-p-BAD, anti-BAD, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

Gka-50 demonstrates significant anti-apoptotic effects in INS-1 pancreatic β-cells exposed to high glucose conditions. Its mechanism of action involves the activation of the pro-survival IRS-2/Akt signaling pathway and the subsequent inactivation of the pro-apoptotic protein BAD. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cytoprotective effects of Gka-50 and other glucokinase activators. These findings underscore the potential of Gka-50 not only as an insulin secretagogue but also as a therapeutic agent for preserving β-cell mass in the treatment of type 2 diabetes.

References

Gka-50: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gka-50 is a potent, small-molecule glucokinase activator (GKA) that has demonstrated significant potential in preclinical studies for the management of type 2 diabetes. By allosterically activating glucokinase (GK), the body's primary glucose sensor, Gka-50 enhances glucose metabolism and stimulates insulin secretion in a glucose-dependent manner. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of Gka-50, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate these properties. While detailed pharmacokinetic data for Gka-50 is not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development.

Introduction

Glucokinase (GK) plays a pivotal role in maintaining glucose homeostasis. Located primarily in pancreatic β-cells and hepatocytes, GK functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This enzymatic reaction is the rate-limiting step for glycolysis and subsequent insulin secretion in β-cells, and for glycogen synthesis and glucose disposal in the liver. In individuals with type 2 diabetes, GK activity is often impaired, leading to a blunted insulin response to hyperglycemia.

Glucokinase activators (GKAs) represent a promising therapeutic class aimed at restoring normal GK function. These allosteric activators bind to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal reaction velocity (Vmax). Gka-50 is a novel GKA that has shown significant glucose-lowering effects in preclinical models.[1][2] This document provides a detailed examination of its pharmacodynamic properties and the available pharmacokinetic information.

Pharmacodynamics

The primary pharmacodynamic effect of Gka-50 is the allosteric activation of the glucokinase enzyme, leading to enhanced glucose sensing and metabolism in key metabolic tissues.

Mechanism of Action

Gka-50 acts as a potent activator of glucokinase.[1][2] By binding to an allosteric site on the enzyme, it lowers the concentration of glucose required for half-maximal enzyme activity (EC50) and increases the enzyme's maximal velocity (Vmax). This dual effect enhances the efficiency of glucose phosphorylation, particularly at physiological and pathophysiological glucose concentrations.

The activation of glucokinase by Gka-50 in pancreatic β-cells leads to an increased rate of glycolysis and a subsequent rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the secretion of insulin.[3][4] In the liver, Gka-50-mediated GK activation promotes the conversion of glucose to glucose-6-phosphate, thereby stimulating glycogen synthesis and reducing hepatic glucose output.

In Vitro Efficacy

In vitro studies have consistently demonstrated the potent activity of Gka-50.

| Parameter | Value | Cell/Enzyme System | Reference |

| Glucokinase Activation (EC50) | 33 nM (at 5 mM glucose) | Recombinant Glucokinase | [1] |

| Insulin Secretion (EC50) | ~0.3 µM (at 5 mM glucose) | MIN6 Cells | [4] |

In Vivo Efficacy

Preclinical studies in rodent models of type 2 diabetes have shown that oral administration of Gka-50 leads to significant dose-dependent glucose lowering.[5]

| Animal Model | Dosage | Effect | Reference |

| High-fat-fed obese female Zucker (fa/fa) rats | 1, 3, 10, 30 mg/kg (p.o.) | Significant percentage glucose lowering in an oral glucose tolerance test. | [5] |

Pharmacokinetics

Detailed public information regarding the absorption, distribution, metabolism, and excretion (ADME) of Gka-50 is limited. General studies on other glucokinase activators suggest that compounds in this class can exhibit a range of pharmacokinetic profiles. For instance, the GKA dorzagliatin has been shown to have linear pharmacokinetics with minimal urinary excretion, suggesting it is primarily cleared through other pathways.[6] However, without specific data for Gka-50, direct comparisons are not possible. Further studies are required to fully characterize the pharmacokinetic profile of Gka-50.

Experimental Protocols

Glucokinase Activation Assay

The enzymatic activity of glucokinase in the presence of Gka-50 can be measured using a coupled spectrophotometric or fluorometric assay.

Methodology:

-

Recombinant human glucokinase is incubated with varying concentrations of Gka-50 in the presence of a fixed concentration of glucose (e.g., 5 mM) and ATP.

-

The reaction includes a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH), and NADP+.

-

The glucose-6-phosphate produced by glucokinase is a substrate for G6PDH, which in turn reduces NADP+ to NADPH.

-

The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm or by fluorescence, which is directly proportional to the glucokinase activity.

-

The EC50 value is determined by plotting the enzyme activity against the concentration of Gka-50.

Insulin Secretion Assay

The effect of Gka-50 on glucose-stimulated insulin secretion (GSIS) is typically assessed using pancreatic islet cells or insulin-secreting cell lines like MIN6.

Methodology:

-

MIN6 cells or isolated pancreatic islets are cultured under standard conditions.

-

Prior to the assay, cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal state.

-

The cells are then incubated with varying concentrations of Gka-50 in the presence of different glucose concentrations (e.g., from basal to stimulatory levels).

-

After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

-

The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Oral Glucose Tolerance Test (OGTT) in Rodents

The in vivo efficacy of Gka-50 is evaluated using an oral glucose tolerance test in a relevant animal model, such as the Zucker (fa/fa) rat.

Methodology:

-

Animals are fasted overnight to ensure a baseline glycemic state.

-

A baseline blood sample is collected (time 0).

-

Gka-50 or vehicle is administered orally at various doses.

-

After a specified time (e.g., 30-60 minutes), a glucose solution is administered orally.

-

Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the effect of Gka-50 on glucose tolerance.

Conclusion

Gka-50 is a potent glucokinase activator with demonstrated efficacy in preclinical models of type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion and improve glucose metabolism highlights its potential as a therapeutic agent. While the available data on its pharmacodynamics are promising, a comprehensive understanding of its pharmacokinetic profile is essential for its further development. Future research should focus on detailed ADME studies to fully characterize the disposition of Gka-50 in vivo. This will be critical for designing and interpreting future clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. The glucokinase activator GKA50 causes an increase in cell volume and activation of volume-regulated anion channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. mdpi.com [mdpi.com]

GKA-50: A Novel Glucokinase Activator with Therapeutic Potential in Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glucokinase (GK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β-cells and a gatekeeper of glucose disposal in the liver. Its central role in glucose homeostasis has made it an attractive therapeutic target for type 2 diabetes (T2D). Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to enhanced glucose-stimulated insulin secretion (GSIS) and increased hepatic glucose uptake. GKA-50 is a potent, orally active GKA that has demonstrated significant glucose-lowering effects in preclinical models of T2D. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and potential therapeutic applications of GKA-50 in the context of T2D. Detailed summaries of quantitative data, experimental methodologies, and relevant signaling pathways are presented to facilitate further research and development in this area.

Introduction

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Glucokinase (GK) plays a pivotal role in regulating blood glucose levels. In pancreatic β-cells, GK acts as the primary glucose sensor, coupling glucose metabolism to insulin secretion. In the liver, GK controls the rate-limiting step of glucose uptake and glycogen synthesis. Mutations that inactivate GK can cause maturity-onset diabetes of the young (MODY), while activating mutations can lead to persistent hyperinsulinemic hypoglycemia, highlighting the enzyme's critical role in glucose homeostasis.

Glucokinase activators (GKAs) represent a promising class of therapeutic agents for T2D. These molecules bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This dual action on the pancreas and liver offers a comprehensive approach to glycemic control. GKA-50 is a novel GKA that has shown potent activity in preclinical studies. This document details the current understanding of GKA-50's pharmacological profile and its potential as a treatment for T2D.

Mechanism of Action of GKA-50

GKA-50 exerts its glucose-lowering effects by directly activating the glucokinase enzyme. This allosteric activation leads to a leftward shift in the glucose concentration-response curve for GK, meaning the enzyme is more active at lower glucose concentrations. The primary downstream effects of GKA-50 are observed in the pancreas and the liver.

Pancreatic Action: Enhancement of Glucose-Stimulated Insulin Secretion

In pancreatic β-cells, the activation of GK by GKA-50 enhances the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis and subsequent ATP production, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and influx of calcium ions (Ca2+), which ultimately triggers the exocytosis of insulin-containing granules.[1] Importantly, the action of GKA-50 on insulin secretion is glucose-dependent, which is anticipated to minimize the risk of hypoglycemia at normal blood glucose levels.[1][2]

Hepatic Action: Increased Glucose Uptake and Glycogen Synthesis

In hepatocytes, GKA-50-mediated activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis. This increases hepatic glucose uptake from the bloodstream, contributing to the overall glucose-lowering effect.

Quantitative Preclinical Data for GKA-50

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of GKA-50.

Table 1: In Vitro Efficacy of GKA-50

| Parameter | System | Condition | Value | Reference(s) |

| Glucokinase Activation | Human Glucokinase | 5 mM Glucose | EC50 = 33 nM | [3][4][5] |

| Human Glucokinase | - | EC50 = 0.022 µM | [3] | |

| Insulin Secretion | Pancreatic INS-1 Cells | - | EC50 = 0.065 µM | [3] |

| MIN6 Cells | 5 mM Glucose | EC50 ≈ 0.3 µM | [1][2] | |

| Cell Proliferation | INS-1 Cells | 24 hours | EC50 = 1-2 µM | [3] |

Table 2: In Vivo Efficacy of GKA-50

| Animal Model | Dosing | Experiment | Key Finding | Reference(s) |

| High-fat fed female Zucker rats | 1-30 mg/kg (oral) | Oral Glucose Tolerance Test (OGTT) | Significant glucose lowering | [3] |

| Wistar rats | 3, 10, or 30 mg/kg (oral) | Blood Glucose Lowering | Significant reduction in blood glucose at unbound concentrations >33 nM | [6] |

Signaling Pathways and Experimental Workflows

GKA-50 Signaling Pathway in Pancreatic β-Cells

The following diagram illustrates the signaling cascade initiated by GKA-50 in pancreatic β-cells, leading to insulin secretion.

Caption: GKA-50 signaling in pancreatic β-cells.

Experimental Workflow: In Vitro Insulin Secretion Assay

The following diagram outlines a typical workflow for assessing the effect of GKA-50 on glucose-stimulated insulin secretion in an insulinoma cell line like INS-1.

Caption: Workflow for a static GSIS assay.

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize GKA-50. These are based on standard methodologies and may require optimization for specific laboratory conditions.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation assay to measure insulin secretion from INS-1 cells in response to glucose and GKA-50.

Materials:

-

INS-1 cells

-

Cell culture medium (e.g., RPMI-1640)

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations

-

GKA-50 stock solution

-

Human insulin ELISA kit

Procedure:

-

Cell Culture: Culture INS-1 cells in appropriate media until they reach 80-90% confluency.

-

Pre-incubation: Gently wash the cells with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.

-

Wash: Aspirate the pre-incubation buffer and wash the cells once with glucose-free KRBH buffer.

-

Treatment: Add KRBH buffer containing the desired concentrations of glucose and GKA-50 (or vehicle control) to the cells. Incubate for 1-2 hours at 37°C.

-

Sample Collection: Carefully collect the supernatant from each well.

-

Centrifugation: Centrifuge the collected supernatant to pellet any detached cells or debris.

-

Insulin Quantification: Measure the insulin concentration in the clarified supernatant using a human insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to total protein content or cell number.

In Vitro Cell Proliferation (BrdU) Assay

This assay measures the proliferation of INS-1 cells in response to GKA-50.

Materials:

-

INS-1 cells

-

Cell culture medium

-

GKA-50 stock solution

-

BrdU labeling reagent

-

BrdU Assay Kit (including anti-BrdU antibody and detection reagents)

Procedure:

-

Cell Seeding: Seed INS-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of GKA-50 or vehicle control.

-

BrdU Labeling: Add BrdU labeling reagent to each well and incubate for a specified period (e.g., 2-24 hours) to allow incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA according to the BrdU assay kit protocol.

-

Antibody Incubation: Incubate the cells with an anti-BrdU antibody.

-

Detection: Add the substrate for the enzyme-conjugated secondary antibody and measure the absorbance or fluorescence according to the kit instructions.

-

Data Analysis: Compare the signal from GKA-50-treated cells to that of control cells.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol assesses the effect of GKA-50 on glucose tolerance in rats.

Materials:

-

Rats (e.g., Wistar or Zucker)

-

GKA-50 formulation for oral administration

-

Glucose solution for oral gavage (e.g., 2 g/kg)

-

Glucometer and test strips

-

Blood collection supplies

Procedure:

-

Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample (time 0).

-

GKA-50 Administration: Administer GKA-50 or vehicle control orally at the desired dose.

-

Glucose Challenge: After a specified time post-GKA-50 administration (e.g., 30-60 minutes), administer a glucose solution via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. Compare the AUC of the GKA-50-treated group to the vehicle control group.

Therapeutic Implications and Future Directions

The preclinical data for GKA-50 are promising, suggesting its potential as a novel therapeutic agent for T2D. Its glucose-dependent mechanism of action on insulin secretion is a key advantage, potentially reducing the risk of hypoglycemia compared to other insulin secretagogues. Furthermore, its dual action on the pancreas and liver addresses two key pathophysiological defects in T2D.

Future research should focus on long-term efficacy and safety studies in relevant animal models. Investigating the potential for GKA-50 to improve β-cell function and mass over time will be crucial.[7] Additionally, combination studies with other antidiabetic agents could reveal synergistic effects and provide a rationale for future clinical development. The progression of GKA-50 or similar next-generation GKAs into clinical trials will be a critical step in validating the therapeutic potential of this drug class for the management of type 2 diabetes.

Conclusion